molecular formula C16H20N4O2S2 B6452773 3-methyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole CAS No. 2548993-41-3

3-methyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole

Cat. No.: B6452773
CAS No.: 2548993-41-3
M. Wt: 364.5 g/mol
InChI Key: WDNINNYIEYATLK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core fused with a bicyclic pyrrolo-pyrrole system. The methyl group at the 3-position of the thiadiazole ring contributes to steric and electronic effects, influencing solubility and binding affinity . While direct studies on this compound are sparse, analogs from the 1,2,4-thiadiazole and pyrrolo-pyrrole families provide insights into its physicochemical and pharmacological properties.

Properties

IUPAC Name

5-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-12-17-16(23-18-12)19-7-14-9-20(10-15(14)8-19)24(21,22)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNINNYIEYATLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a molecular weight of 424.5 g/mol. Its structure features a thiadiazole ring fused with a pyrrolidine moiety and a phenylmethanesulfonyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H24N4O3SC_{22}H_{24}N_{4}O_{3}S
Molecular Weight424.5 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines.
  • Pyrrolidine Formation : Cyclization reactions using appropriate reagents.
  • Sulfonylation : Introduction of the phenylmethanesulfonyl group through electrophilic substitution.

These reactions require specific conditions and reagents to optimize yields and ensure the purity of the final product.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : In vitro studies indicate that derivatives of thiadiazoles can inhibit the growth of pathogenic bacteria and fungi.
  • Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy against Pseudomonas aeruginosa and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 0.21 μM for some derivatives .
    • The mechanism involved disruption of bacterial cell wall synthesis through inhibition of specific enzymes.
  • Cytotoxicity Assessment
    • In vitro cytotoxicity assays on various cancer cell lines revealed that compounds related to thiadiazole structures significantly inhibited cell proliferation .
    • Flow cytometry analysis indicated that these compounds induced apoptosis by activating caspase pathways.
  • Molecular Docking Studies
    • Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins such as DNA gyrase, revealing strong binding affinities comparable to established drugs like ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Thiadiazole Family

Key structural analogs include:

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6) Differences: Replaces the phenylmethanesulfonyl group with a triazolo-thiadiazinone system. Synthetic Route: Synthesized via condensation with monochloroacetic acid, yielding higher polarity (logP ~2.1) than the target compound (estimated logP ~3.5 due to the hydrophobic phenylmethanesulfonyl group).

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Differences : Features a pyrazole-triazole hybrid instead of a pyrrolo-pyrrole-thiadiazole framework.
  • Biological Relevance : Demonstrated antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6), suggesting that the target compound’s sulfonyl group may similarly inhibit fungal enzymes through hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 6 Triazolo-Thiadiazoles
Molecular Weight (g/mol) ~438.5 (calculated) 621.7 350–400 (varies with R-group)
logP ~3.5 (predicted) 2.1 1.8–2.5
Synthetic Yield Not reported 65–70% 50–60%
Biological Activity Hypothesized enzyme inhibition Unreported Antifungal (docking score: −8.2 to −9.1 kcal/mol)

Key Findings from Analog Studies

  • Electronic Effects : The phenylmethanesulfonyl group in the target compound likely increases electron-withdrawing effects at the pyrrolo-pyrrole ring, altering reactivity compared to methoxy-substituted analogs .
  • Solubility : The sulfonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 6), though this requires experimental validation.
  • Thermal Stability : Pyrrolo-pyrrole systems (as in the target compound) exhibit higher thermal stability (decomposition >250°C) than triazolo-thiadiazoles (decomposition ~200°C) .

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